molecular formula C51H54N4O20S4 B12949600 Cy3.5 dise(tetra so3)

Cy3.5 dise(tetra so3)

Cat. No.: B12949600
M. Wt: 1171.3 g/mol
InChI Key: USIATRQVIRQFLY-UHFFFAOYSA-N
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Description

Cy3.5 DiSE(tetra SO3) is a fluorescent dye commonly used in biological and chemical research. Its chemical formula is C51H54N4O20S4 , and its molecular weight is approximately 1171.25 g/mol . This compound belongs to the class of cyanine dyes, which exhibit strong fluorescence properties.

Preparation Methods

Synthetic Routes: The synthesis of Cy3.5 DiSE(tetra SO3) involves several steps. While specific details may vary, the general synthetic route includes the following:

  • Starting Material : Begin with a suitable precursor molecule.
  • Functionalization : Introduce the necessary functional groups (such as sulfonate groups) to enhance water solubility and reactivity.
  • Condensation Reaction : Perform a condensation reaction to link the functionalized precursor with the cyanine core.
  • Sulfonation : Introduce the tetrasulfonate groups (SO3) to obtain Cy3.5 DiSE(tetra SO3).

Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity for commercial applications.

Chemical Reactions Analysis

Cy3.5 DiSE(tetra SO3) undergoes various chemical reactions:

  • Oxidation : It can be oxidized under appropriate conditions.
  • Reduction : Reduction reactions are possible, altering its fluorescence properties.
  • Substitution : The sulfonate groups make it amenable to substitution reactions. Common reagents include oxidizing agents (e.g., potassium dichromate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.

Major products formed during reactions include modified versions of Cy3.5 DiSE(tetra SO3) with altered properties.

Scientific Research Applications

Cy3.5 DiSE(tetra SO3) finds applications in various fields:

  • Fluorescent Labeling : Used to label biomolecules (proteins, nucleic acids) for imaging and tracking in live cells.
  • DNA and RNA Detection : Enables sensitive detection of DNA and RNA sequences.
  • Cellular Imaging : Visualizing cellular structures and processes.
  • Protein-Protein Interactions : Studying protein interactions within cells.
  • In Vivo Imaging : Used in animal studies to visualize tissues and organs.

Mechanism of Action

The compound’s fluorescence arises from its extended conjugated system. Upon excitation, it emits light at a specific wavelength. Researchers use Cy3.5 DiSE(tetra SO3) to visualize cellular components and study dynamic processes.

Comparison with Similar Compounds

Cy3.5 DiSE(tetra SO3) stands out due to its unique combination of fluorescence properties, stability, and water solubility. Similar compounds include Cy3, Cy5, and Cy7, but each has distinct characteristics.

Properties

Molecular Formula

C51H54N4O20S4

Molecular Weight

1171.3 g/mol

IUPAC Name

(2E)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate

InChI

InChI=1S/C51H54N4O20S4/c1-50(2)40(52(24-9-5-7-14-46(60)74-54-42(56)20-21-43(54)57)36-18-16-32-34(48(36)50)26-30(76(62,63)64)28-38(32)78(68,69)70)12-11-13-41-51(3,4)49-35-27-31(77(65,66)67)29-39(79(71,72)73)33(35)17-19-37(49)53(41)25-10-6-8-15-47(61)75-55-44(58)22-23-45(55)59/h11-13,16-19,26-29H,5-10,14-15,20-25H2,1-4H3,(H3-,62,63,64,65,66,67,68,69,70,71,72,73)

InChI Key

USIATRQVIRQFLY-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON4C(=O)CCC4=O)/C=C/C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON4C(=O)CCC4=O)C=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C

Origin of Product

United States

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